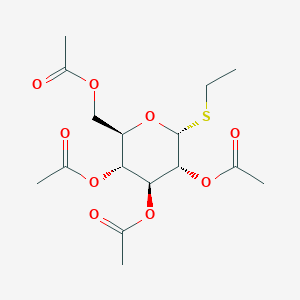
2-Benzamido-4-methylpentanoic acid
Übersicht
Beschreibung
2-Benzamido-4-methylpentanoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and potential synthesis of 2-benzamido-4-methylpentanoic acid. For instance, the synthesis and characterization of various azo-benzoic acids and their precursors are detailed, which could be relevant to the benzamido group in the compound of interest . Additionally, the synthesis and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives are reported, which share a similar structure to 2-benzamido-4-methylpentanoic acid, particularly in the presence of a benzene ring and an amide functional group .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, which may include the formation of amide bonds, the introduction of sulfonyl groups, and the creation of azo compounds . These methods could potentially be adapted to synthesize 2-benzamido-4-methylpentanoic acid by selecting appropriate starting materials and reaction conditions to incorporate the benzamido group into the pentanoic acid backbone.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-benzamido-4-methylpentanoic acid has been characterized using spectroscopic techniques such as NMR, UV-VIS, and IR . These techniques could be employed to determine the structure of 2-benzamido-4-methylpentanoic acid, ensuring the correct functional groups are present and in the proper orientation. Density functional theory (DFT) calculations could also be used to predict and optimize the molecular geometry .
Chemical Reactions Analysis
The chemical reactions of related compounds involve acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . While 2-benzamido-4-methylpentanoic acid may not undergo these specific reactions, understanding the reactivity of similar compounds can provide a foundation for predicting the reactivity of the amide and carboxylic acid functional groups in different environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-benzamido-4-methylpentanoic acid can be inferred from related compounds. For example, the solubility, melting point, and stability could be similar to those of the 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives . The biological activity of these compounds, particularly their antineoplastic activity, suggests that 2-benzamido-4-methylpentanoic acid could also possess interesting biological properties that warrant further investigation .
Wissenschaftliche Forschungsanwendungen
Interaction with Bovine Serum Albumin (BSA)
A study by Thakare et al. (2018) explored the interaction of 2-benzamido-4-methylpentanoic acid with BSA using ultrasonic interferometry. The binding of the compound with BSA was significantly stronger at acidic pH, and the association constant decreased with an increase in pH value.
Binding Studies and Molecular Modeling
Another study by Thakare et al. (2016) examined the interaction of 2-benzamido-4-methylpentanoic acid with BSA through gel exclusion chromatography and molecular modeling. This study highlighted the specific binding of the compound to BSA, particularly at lower pH levels, and provided insights into its molecular binding efficiency.
Stereoselective Syntheses
A paper by Tarver et al. (2004) discussed the stereoselective syntheses of derivatives of 2-methylamino-5-hydroxy-4-methylpentanoic acid, showcasing the chemical versatility and potential for creating specific molecular structures.
Antineoplastic Activity
Research by Dutta et al. (2015) explored novel derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid for their antineoplastic activity. This study highlights the potential of structurally related compounds in cancer therapy research.
Antibacterial Activity
A study by Kim et al. (2012) reported on the antibacterial activity of a related compound, 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid, against various bacterial strains, suggesting potential antimicrobial applications for structurally similar compounds.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-benzamido-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLGZPYHEPOBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315078 | |
| Record name | N-Benzoyl-DL-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzamido-4-methylpentanoic acid | |
CAS RN |
17966-67-5, 1466-83-7 | |
| Record name | N-Benzoyl-DL-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17966-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC306113 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17966-67-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzoyl-DL-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)




![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)